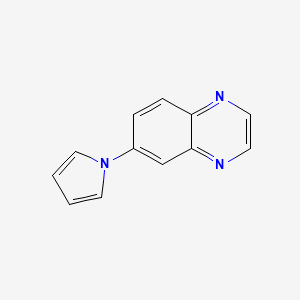

6-(1H-Pyrrol-1-yl)chinoxalin

Übersicht

Beschreibung

6-(1H-pyrrol-1-yl)quinoxaline is a compound that belongs to the class of pyrroloquinoxalines, which are heterocyclic compounds containing a pyrrole ring fused to a quinoxaline moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

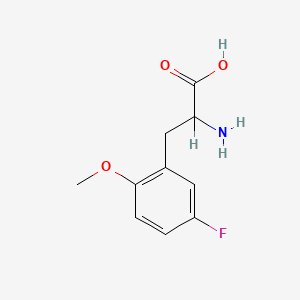

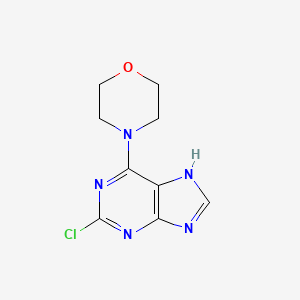

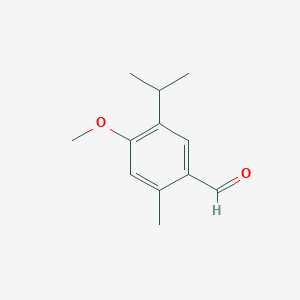

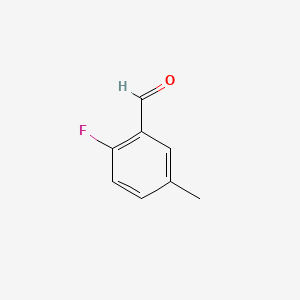

The synthesis of pyrroloquinoxaline derivatives has been explored through various methods. One approach involves the Lewis acid-catalyzed reaction of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Another method utilizes a tandem 6π-azatriene electrocyclization of fused amino-cyclopentenones, leading to the formation of functionalized pyrroloquinoxalines under transition-metal-free conditions . Additionally, the synthesis of pyrido[2,3-h]pyrrolo[1,2-a]quinoxalines starts from 5-amino-6-nitroquinoline, with the pyrrole ring being formed by reaction with 2,5-dimethoxytetrahydrofuran and subsequent intramolecular cyclization . A practical and concise protocol has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 2-(1H-pyrrol-1-yl)anilines, which includes the formation of new C-C and C-N bonds .

Molecular Structure Analysis

The molecular structure of pyrroloquinoxalines has been confirmed through various spectroscopic techniques. X-ray crystallographic studies have been used to confirm the structures of the synthesized heterocycles . Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 1H-13C long-range COSY experiments, has been employed to determine the position of substituents in the synthesized compounds .

Chemical Reactions Analysis

Pyrroloquinoxalines can undergo further chemical transformations. For instance, the reaction of 6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dihydropyran-3-one with 1,2-diaminobenzenes leads to the formation of quinoxaline C-nucleosides, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroloquinoxalines are influenced by their molecular structure. The presence of the pyrrole and quinoxaline rings imparts certain electronic and steric characteristics that can affect their reactivity and interaction with other molecules. The synthesis methods mentioned provide compounds with a broad range of functional group tolerance, indicating the potential for diverse chemical properties .

Wissenschaftliche Forschungsanwendungen

Elektrochemische Energiespeicherung

6-(1H-Pyrrol-1-yl)chinoxalin: wurde bei der Entwicklung effizienter elektrochemischer Energiespeichersysteme eingesetzt. Ein neuartiges redoxaktives konjugiertes Polymer, das auf dieser Verbindung basiert, bekannt als Poly(this compound) oder PPyQX, wurde synthetisiert und als elektroaktives Anodenmaterial für wässrige Hybrid-Fließbatterien eingesetzt .

Organische Elektronik

Chinoxalinderivate, darunter This compound, werden bei der Konstruktion und Entwicklung von organischer Elektronik wie bioaktiven Molekülen, Farbstoffen, fluoreszierenden Materialien, elektrolumineszierenden Materialien, organischen Sensibilisatoren für Solarzellenanwendungen und polymeren optoelektronischen Materialien eingesetzt .

Pharmazeutische Forschung

Diese Verbindungen haben eine breite Palette biologischer Aktivitäten gezeigt und werden auf ihre antibakteriellen, entzündungshemmenden, krebshemmenden, anthelmintischen, antidiabetischen, antimykotischen und antiprotozoischen Eigenschaften untersucht. Sie sind potenzielle Kandidaten zur Behandlung verschiedener Krankheiten und Störungen .

Organische Synthese

Chinoxalinderivate dienen als Bausteine in der organischen Synthese zur Herstellung komplexer Moleküle wie Anionenrezeptoren, Cavitanden, Dehydroannulenen und DNA-spaltenden Agenzien .

Fluoreszierende Materialien

Aufgrund ihrer einzigartigen strukturellen Eigenschaften werden Chinoxalinderivate zur Herstellung fluoreszierender Materialien für verschiedene Anwendungen in der wissenschaftlichen Forschung eingesetzt .

Organische Halbleiter

Diese Verbindungen haben aufgrund ihrer günstigen elektronischen Eigenschaften Anwendungen als organische Halbleiter gefunden .

Eigenschaften

IUPAC Name |

6-pyrrol-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWZGJVWTLSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308152 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478260-01-4 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?

A1: The research highlights the potential of poly(6-(1H-pyrrol-1-yl)quinoxaline) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.

Q2: What are the key material characteristics of poly(6-(1H-pyrrol-1-yl)quinoxaline) relevant to its application in batteries?

A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)